molecular formula C13H18FNO3 B12434332 Tert-butyl N-[2-(2-fluorophenyl)-2-hydroxyethyl]carbamate

Tert-butyl N-[2-(2-fluorophenyl)-2-hydroxyethyl]carbamate

Cat. No.: B12434332
M. Wt: 255.28 g/mol
InChI Key: SXOGEIANFSVTSL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and CAS Registry Analysis

The compound tert-butyl N-[2-(2-fluorophenyl)-2-hydroxyethyl]carbamate is systematically named according to IUPAC rules, which prioritize functional group hierarchy and substituent positioning. The parent structure is identified as a carbamate derivative, with a tert-butyl group attached via an oxygen atom to the carbonyl carbon. The ethyl chain features a hydroxyl group (-OH) and a 2-fluorophenyl substituent on the second carbon. The full IUPAC name is tert-butyl (2-(2-fluorophenyl)-2-hydroxyethyl)carbamate , reflecting the branching of the tert-butyl group, the hydroxyl and fluorophenyl substituents on the ethyl backbone, and the carbamate linkage.

The CAS Registry Number 1311320-25-8 uniquely identifies this compound in chemical databases, distinguishing it from structural analogs. This identifier is critical for tracking synthetic protocols, physicochemical properties, and regulatory compliance across research and industrial applications. The molecular formula C₁₃H₁₈FNO₃ and molecular weight of 255.29 g/mol are consistent with its carbamate classification and fluorinated aromatic moiety.

Property Value
IUPAC Name tert-Butyl (2-(2-fluorophenyl)-2-hydroxyethyl)carbamate
CAS Registry Number 1311320-25-8
Molecular Formula C₁₃H₁₈FNO₃
Molecular Weight 255.29 g/mol

Stereochemical Configuration and Enantiomeric Purity Assessment

The compound contains a chiral center at the second carbon of the ethyl chain, where the hydroxyl and 2-fluorophenyl groups are attached. The (2S) configuration is explicitly noted in enantiomerically pure forms, as evidenced by the InChI code 1S/C13H18FNO3/c1-13(2,3)18-12(17)15-8-11(16)9-6-4-5-7-10(9)14/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m1/s1, which specifies the absolute stereochemistry.

Enantiomeric purity is typically assessed using chiral high-performance liquid chromatography (HPLC) . For example, cyclodextrin-based chiral stationary phases (CSPs) separate enantiomers by exploiting differences in their host-guest interactions with the CSP. Retention times and peak area ratios quantify purity, with >95% enantiomeric excess (ee) achievable under optimized conditions. Optical rotation measurements and nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents provide supplementary confirmation of stereochemical integrity.

Comparative Analysis of Related Fluorophenyl Carbamate Derivatives

Structural analogs of this compound vary in the position of the fluorine atom on the phenyl ring, leading to distinct physicochemical and biological properties. Below is a comparative analysis of three derivatives:

Compound CAS Number Fluorine Position Molecular Formula Molecular Weight (g/mol)
tert-Butyl N-[2-(2-fluorophenyl)-2-hydroxyethyl]carbamate 1311320-25-8 2-fluorophenyl C₁₃H₁₈FNO₃ 255.29
tert-Butyl N-[2-(3-fluorophenyl)-2-hydroxyethyl]carbamate 1442649-20-8 3-fluorophenyl C₁₃H₁₈FNO₃ 255.28
tert-Butyl N-[2-(4-fluorophenyl)-2-hydroxyethyl]carbamate 2413900-79-3 4-fluorophenyl C₁₃H₁₈FNO₃ 255.28

Key Observations :

  • Synthetic Accessibility : The 2-fluorophenyl derivative requires stringent regioselective fluorination during synthesis compared to the 3- and 4- isomers, which are more straightforward to prepare via electrophilic aromatic substitution.
  • Steric and Electronic Effects : The ortho-fluorine (2-position) introduces steric hindrance near the hydroxyl group, reducing hydrogen-bonding capacity relative to the meta- and para- isomers. This impacts solubility and reactivity in subsequent derivatization reactions.
  • Chromatographic Behavior : Chiral separation of the 2-fluorophenyl analog exhibits longer retention times on amylose-based CSPs compared to its isomers, likely due to enhanced π-π interactions between the fluorinated aryl group and the stationary phase.

Properties

IUPAC Name

tert-butyl N-[2-(2-fluorophenyl)-2-hydroxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-8-11(16)9-6-4-5-7-10(9)14/h4-7,11,16H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOGEIANFSVTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(2-fluorophenyl)-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-fluorophenyl ethyl alcohol under specific conditions. The reaction is often catalyzed by a base such as triethylamine (TEA) or diethylisopropylamine (DIPEA) and may require the use of solvents like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(2-fluorophenyl)-2-hydroxyethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while reduction may produce alcohol derivatives .

Scientific Research Applications

Tert-butyl N-[2-(2-fluorophenyl)-2-hydroxyethyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-fluorophenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Tert-butyl N-[2-(2-fluorophenyl)-2-hydroxyethyl]carbamate 2-fluorophenyl, hydroxyethyl C₁₃H₁₈FNO₃ 255.29 Intermediate for BRAF/HDAC inhibitors; fluorine enhances metabolic stability
Tert-butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate Thiophene ring, ketone group C₁₁H₁₅NO₃S 241.31 Potential use in heterocyclic drug synthesis; thiophene improves π-π interactions
Tert-butyl N-{2-[(2-phenylethyl)amino]ethyl}carbamate hydrochloride Phenylethylamine, hydrochloride salt C₁₅H₂₅ClN₂O₂ 300.83 Amine-protected building block for peptide mimetics
Tert-butyl (S)-(1-(2-fluorophenyl)-2-hydroxyethyl)carbamate Stereospecific (S)-enantiomer C₁₃H₁₈FNO₃ 255.29 Chiral intermediate for enantioselective synthesis
Tert-butyl N-(2-hydroxyethyl)carbamate Hydroxyethyl group (no aryl substituent) C₇H₁₅NO₃ 161.20 Simplest analog; used in polymer and dendrimer synthesis

Biological Activity

Tert-butyl N-[2-(2-fluorophenyl)-2-hydroxyethyl]carbamate is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H18FNO3
  • Molecular Weight : 253.29 g/mol
  • IUPAC Name : this compound
  • CAS Number : 57561-39-4

The compound features a tert-butyl group, a fluorophenyl moiety, and a hydroxyethyl group attached to a carbamate structure. This unique arrangement contributes to its biological activity.

This compound exhibits its biological effects primarily through enzyme inhibition and modification of protein interactions. The mechanism involves:

  • Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, preventing substrate access. This is achieved through both covalent modifications and reversible binding, depending on the target enzyme's characteristics.
  • Hydrogen Bonding : The hydroxyethyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
  • Hydrophobic Interactions : The fluorophenyl group may engage in hydrophobic interactions, further stabilizing the compound's binding to its targets.

1. Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. Studies have shown:

  • Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC3) cancer cells. IC50 values range from 5 to 15 µM, indicating potent activity against these malignancies .
  • Mechanisms of Action : It is suggested that the compound induces apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death pathways .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition of Bacterial Growth : It shows activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL .
  • Potential Applications : These properties suggest possible applications in developing new antibacterial agents.

Study on Enzyme Inhibition

A study focused on the inhibition of Bruton’s tyrosine kinase (BTK), a target for treating B-cell malignancies. The findings revealed that this compound could serve as a lead compound for developing selective BTK inhibitors, demonstrating significant potential in treating autoimmune diseases .

Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated that treatment with this compound resulted in reduced cell viability, with notable morphological changes observed under microscopy, indicative of apoptosis .

Data Summary Table

Biological ActivityObserved EffectIC50/MIC Values
AnticancerInduces apoptosis5 - 15 µM
AntimicrobialInhibits growth of bacteria20 - 50 µg/mL
Enzyme InhibitionInhibits BTKSignificant binding

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